N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a phenylethyl moiety, and a benzothieno-pyrimidine core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Benzothieno-pyrimidine Core : This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
- Introduction of the Phenylethyl Group : This can be achieved through Friedel-Crafts alkylation or other suitable alkylation reactions.
- Attachment of the Cyclohexyl Group : This step often involves nucleophilic substitution reactions where a cyclohexylamine is introduced.
- Final Acetylation : The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
- Reduction : Reduction reactions can target the carbonyl groups in the dioxo structure, potentially converting them to alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Nucleophiles : Ammonia (NH₃), primary amines, thiols.
- Oxidation : Formation of benzothieno-pyrimidine carboxylic acids.
- Reduction : Formation of benzothieno-pyrimidine alcohols.
- Substitution : Formation of various substituted acetamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: Medically, this compound is explored for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
- N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
- N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]propionamide
Uniqueness: The uniqueness of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, highlighting its synthesis, reactions, applications, and unique characteristics.
Properties
CAS No. |
902281-08-7 |
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Molecular Formula |
C26H27N3O3S |
Molecular Weight |
461.58 |
IUPAC Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30) |
InChI Key |
APXUXHKLYDAUSR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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